molecular formula C20H23NO4 B268432 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B268432
M. Wt: 341.4 g/mol
InChI Key: VKWGVRCJXALJSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent inhibitor of the protein kinase BTK, which is involved in B-cell receptor signaling.

Mechanism of Action

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits the activity of the protein kinase BTK, which is involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, which are involved in the immune response. Inhibition of BTK by 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide leads to decreased B-cell proliferation and survival, ultimately leading to the death of cancer cells or the suppression of autoimmune responses.
Biochemical and Physiological Effects:
4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical studies, leading to decreased tumor growth and increased survival rates in animal models. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit the production of inflammatory cytokines, which are involved in autoimmune responses. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has a favorable safety profile, with no significant toxicities observed in preclinical studies.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity for BTK inhibition. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide also has a favorable safety profile, allowing for high doses to be administered in animal studies. However, 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has some limitations, including its limited solubility in water, which can make dosing and administration challenging.

Future Directions

There are several future directions for research on 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, including clinical trials in humans for cancer and autoimmune diseases. Further studies are needed to determine the optimal dosing and administration of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, as well as its potential for combination therapy with other anti-cancer or immunosuppressive agents. Additionally, the mechanism of action of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide on B-cell receptor signaling and other pathways needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting with the reaction of 3-(tetrahydro-2-furanylmethoxy)aniline with ethyl 4-bromobenzoate to form the intermediate compound. This intermediate is then reacted with N,N-diisopropylethylamine and 4-(dimethylamino)pyridine to form the final product, 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. The synthesis of 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been optimized to produce high yields and purity.

Scientific Research Applications

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has demonstrated potent anti-tumor activity in several types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling.

properties

Product Name

4-ethoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

4-ethoxy-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C20H23NO4/c1-2-23-17-10-8-15(9-11-17)20(22)21-16-5-3-6-18(13-16)25-14-19-7-4-12-24-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,21,22)

InChI Key

VKWGVRCJXALJSW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.